1,2-dihydropyrazolo[3,4-b]pyridin-4-one
Description
Significance of Pyrazolo[3,4-b]pyridine Derivatives in Heterocyclic Chemistry
The pyrazolo[3,4-b]pyridine scaffold is a fused bicyclic heterocycle that has garnered substantial attention from medicinal and synthetic chemists. This privileged structure is considered an analog of purine (B94841) bases, such as adenine (B156593) and guanine, which allows its derivatives to interact with a wide range of biological targets. researchgate.net The versatility of this core has led to the development of compounds with a broad spectrum of pharmacological activities.
Research has demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant potential in various therapeutic areas. mdpi.comnih.gov They have been investigated for their antiviral, antibacterial, antimalarial, and anti-inflammatory properties. mdpi.com Furthermore, their role as kinase inhibitors has been a major focus of drug discovery programs. For instance, derivatives have been designed as potent inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation and differentiation of cancer cells. sigmaaldrich.com Other research has led to the discovery of pyrazolo[3,4-b]pyridine-based compounds as inhibitors of fibroblast growth factor receptors (FGFRs) and for the treatment of pulmonary arterial hypertension. nih.gov Their application also extends to neuroscience, with some derivatives showing potential in targeting Alzheimer's disease by binding to β-amyloid plaques. mdpi.com
The wide array of biological activities associated with the pyrazolo[3,4-b]pyridine core underscores its importance in heterocyclic chemistry and drug discovery. A summary of these activities is presented below.
| Biological Activity | Research Focus/Target |
| Anticancer | Inhibition of kinases like TRK and FGFR; antiproliferative effects. sigmaaldrich.com |
| Antiviral | Broad-spectrum antiviral applications. mdpi.com |
| Antibacterial | Activity against various bacterial strains. mdpi.com |
| Anti-inflammatory | General anti-inflammatory properties. mdpi.com |
| Cardiovascular | Treatment of pulmonary arterial hypertension via vasodilation and vascular remodeling inhibition. nih.gov |
| Neurodegenerative | Probes for β-amyloid plaques in Alzheimer's disease. mdpi.com |
| Antimicrobial | Broad antimicrobial and antifungal activity. nih.gov |
Overview of the 1,2-Dihydropyrazolo[3,4-b]pyridin-4-one Scaffold and its Research Potential
The specific focus of this article, this compound, represents a reduced form of the more commonly studied aromatic pyrazolo[3,4-b]pyridin-4-one. The nomenclature for this dihydro system is confirmed in chemical literature, for example, with the documented synonym "3,6-Dimethyl-1-phenyl-1,2-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one" for a related structure. guidechem.com This scaffold features a partially saturated pyridine (B92270) ring fused to the pyrazole (B372694) ring, which introduces a three-dimensional character not present in its fully aromatic counterpart.
While direct and extensive research on the this compound scaffold is not widely available in public literature, its research potential can be inferred from related structures. The state of reduction in a heterocyclic system can be critical for biological activity. For instance, studies on the related 1,2-dihydropyrido[3,4-b]pyrazine ring system have shown that the dihydro nature is essential for antineoplastic activity, with both further reduction to a tetrahydro state or oxidation to the aromatic form diminishing or destroying the activity. nih.gov
This suggests that the specific degree of saturation in the this compound scaffold could be a key feature for tuning biological function. The introduction of sp³-hybridized centers in the pyridine ring portion can lead to more defined spatial arrangements of substituents, potentially allowing for optimized interactions with biological targets. Although specific applications are yet to be broadly explored, the established importance of the parent aromatic scaffold and the crucial role of hydrogenation in related systems mark this compound as a scaffold with significant untapped research potential.
Historical Development and Evolution of Synthetic Interest
The synthetic history of the pyrazolo[3,4-b]pyridine core dates back over a century. One of the earliest documented syntheses was reported in the early 1900s. nih.gov Initial methods, such as those resembling the Skraup quinoline (B57606) synthesis using 5-aminopyrazoles, often suffered from poor yields and harsh reaction conditions. nih.gov
A significant advancement in the synthesis of this scaffold, particularly leading to the 4-oxo derivatives, was the application of the Gould-Jacobs reaction. nih.gov This method involves the condensation of a 5-aminopyrazole with a diethyl ethoxymethylenemalonate or a related derivative, followed by thermal cyclization to form the pyrazolo[3,4-b]pyridin-4-one (which exists in tautomeric equilibrium with the 4-hydroxy form). nih.gov This reaction provided a more reliable and efficient route to these compounds.
Synthetic interest has continued to evolve, with two primary strategies emerging: annelating a pyridine ring onto a pre-existing pyrazole, or forming a pyrazole ring on a substituted pyridine precursor. The former approach, starting from 5-aminopyrazoles, remains the most common. nih.gov Modern synthetic chemistry has introduced more sophisticated and efficient methods, including multicomponent reactions and the use of novel catalysts, to generate diverse libraries of pyrazolo[3,4-b]pyridine derivatives for biological screening. nih.govnih.gov These advanced methodologies allow for greater control over substitution patterns and facilitate the exploration of the vast chemical space surrounding this important heterocyclic core.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dihydropyrazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-6-4(5)3-8-9-6/h1-3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWCKMMKPOGURO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNN2)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C2C(=CNN2)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric and Tautomeric Considerations of the 1,2 Dihydropyrazolo 3,4 B Pyridin 4 One System
Analysis of 1H- and 2H-Tautomeric Forms within the Pyrazolo[3,4-b]pyridine Ring System
The pyrazolo[3,4-b]pyridine ring system, when unsubstituted on the pyrazole (B372694) nitrogen, can exist in two primary tautomeric forms: the 1H-pyrazolo[3,4-b]pyridine and the 2H-pyrazolo[3,4-b]pyridine. nih.govresearchgate.netresearchgate.net These forms are structural isomers that can readily interconvert through the formal migration of a hydrogen atom and a shift in adjacent double bonds. google.com
Theoretical calculations have been employed to determine the relative stability of these tautomers. AM1 calculations performed by Alkorta and Elguero demonstrated that the 1H-tautomer is considerably more stable than the 2H-tautomer by a significant energy difference of 37.03 kJ/mol (nearly 9 kcal/mol). nih.gov This inherent stability explains the prevalence of the 1H-isomer in the scientific literature, with over 300,000 1H-pyrazolo[3,4-b]pyridines described. nih.govresearchgate.netresearchgate.net In contrast, while numerous 2H-isomers are documented, many of these are tautomeric forms of the 1H-scaffold, with a much smaller number of true, stable 2H-derivatives reported. nih.gov
The predominance of one tautomer over the other can be influenced by the substitution pattern and the degree of saturation in the pyridine (B92270) ring. For instance, the 2-NH tautomer is sometimes favored when the pyridine ring is not fully aromatic, such as in tetrahydropyridone systems. nih.gov Spectroscopic methods, including electronic absorption and emission spectroscopies, are vital tools for studying the tautomeric equilibrium in different solvent environments. acs.org
Table 1: Comparison of 1H- and 2H-Tautomeric Forms
| Feature | 1H-Pyrazolo[3,4-b]pyridine | 2H-Pyrazolo[3,4-b]pyridine |
| Relative Stability | More stable nih.gov | Less stable nih.gov |
| Energy Difference | Lower energy | Higher energy by ~37.03 kJ/mol nih.gov |
| Prevalence | Predominant form, widely reported nih.govresearchgate.netresearchgate.net | Less common as a stable, isolated form nih.gov |
| Structural Feature | Hydrogen atom is on the N1 position of the pyrazole ring. | Hydrogen atom is on the N2 position of the pyrazole ring. |
Positional Isomerism in Dihydropyrazolo[3,4-b]pyridinone Structures
Positional isomerism is a key feature of the dihydropyrazolo[3,4-b]pyridinone system, arising from the different possible locations of substituents and the carbonyl group on the heterocyclic framework. The synthesis of specific regioisomers is a significant challenge and a focus of synthetic methodology development.
One common example of positional isomerism involves the placement of the oxo group, leading to different pyridinone structures. For instance, the 4-oxo isomer (4,7-dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine) and the 6-oxo isomer represent two distinct positional isomers. researchgate.net The unambiguous synthesis of the 4-oxo isomer has been achieved through methods like decarboxylation and debenzylation, distinguishing it from the 6-oxo isomer that can be formed from different starting materials. researchgate.net
Furthermore, the substitution pattern on the pyridine ring gives rise to a variety of positional isomers. The reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can potentially yield two different regioisomers, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov For example, reactions can be designed to selectively produce 4-substituted or 6-substituted pyrazolo[3,4-b]pyridines. beilstein-journals.org The regiospecific synthesis of 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines versus their 6-trifluoromethyl counterparts has been demonstrated by carefully selecting the reaction conditions and starting materials. beilstein-journals.org
Table 2: Examples of Positional Isomers in the Pyrazolo[3,4-b]pyridinone System
| Isomer Type | Example 1 | Example 2 | Synthetic Approach |
| Oxo Group Position | 4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine researchgate.net | 4,7-Dihydro-6-oxo-1H-pyrazolo[3,4-b]pyridine researchgate.net | Dependent on starting materials (e.g., 3-amino-pyrazol and methyl propiolate for the 6-oxo isomer) researchgate.net |
| Substituent Position | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine beilstein-journals.org | 6-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridine beilstein-journals.org | Reaction of 5-aminopyrazole with trifluoromethyl-β-diketones in acetic acid yields the 4-substituted isomer, while solvent-free conditions can produce the 6-substituted isomer beilstein-journals.org |
Conformational Analysis of the Dihydropyridine Moiety in the Fused System
The stereodynamic behavior of the dihydropyrazolo[3,4-b]pyridinone system can be significantly influenced by the presence of bulky substituents, leading to conformational isomerism. The restricted rotation around single bonds can create stable atropisomers, which are conformational enantiomers or diastereoisomers that can be isolated.
A notable study on 4-arylpyrazolo[3,4-b]pyridines revealed that the rotation of an aryl substituent at the C4 position is highly restricted. nih.gov This steric hindrance, even in the absence of ortho-substituents on the aryl ring, generates a high rotational barrier. The energy barriers for this rotation have been measured using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and rationalized through Density Functional Theory (DFT) calculations. nih.gov
When the aryl group is unsymmetrical, such as a 1-naphthyl group, this restricted rotation leads to the formation of a pair of atropisomers (enantiomers). nih.gov These conformational isomers can be resolved using techniques like enantioselective High-Performance Liquid Chromatography (HPLC). The absolute configuration of such atropisomers has been determined by comparing experimental electronic circular dichroism spectra with those simulated by Time-Dependent DFT (TD-DFT). nih.gov This phenomenon highlights that the dihydropyridine portion of the fused system is not necessarily planar and that its conformation can be controlled by the nature of its substituents, leading to molecules with axial chirality. nih.gov
Chemical Functionalization and Derivatization Strategies for the Dihydropyrazolo 3,4 B Pyridin 4 One Core
Analysis of Diverse Substitution Patterns and their Synthetic Accessibility
The substitution patterns observed in pyrazolo[3,4-b]pyridines are largely dictated by the synthetic strategy employed. An analysis of existing compounds reveals that 1H-isomers, whether substituted or unsubstituted at the N1 position, are predominant. nih.gov Among these, 3,4,6-trisubstituted and 3,5-disubstituted derivatives are the most common patterns. nih.gov
The synthetic accessibility of these patterns is primarily achieved through two major pathways:
Formation of a pyridine (B92270) ring onto a pre-existing pyrazole (B372694): This is the most common method, typically starting with a 3-aminopyrazole (B16455) or 5-aminopyrazole derivative. nih.gov This aminopyrazole acts as a dinucleophile, reacting with a 1,3-bis-electrophilic partner to construct the pyridine ring. nih.gov The nature of the bis-electrophile determines the substituents on the newly formed ring.
Using 1,3-Dicarbonyl Compounds: Reaction with non-symmetrical 1,3-dicarbonyls can lead to a mixture of regioisomers, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov For instance, using 1,1,1-trifluoropentane-2,4-dione results in the CF3 group at the C4 position, indicating that the more electrophilic carbonyl carbon reacts first. nih.gov
Using α,β-Unsaturated Ketones: Condensation with α,β-unsaturated ketones, followed by cyclization and oxidation, also yields the pyrazolopyridine core. nih.gov
Three-Component Reactions: Hantzsch-type three-component reactions involving an aldehyde, an active methylene (B1212753) compound, and an aminopyrazole are widely used to generate substituted 4,7-dihydro-1H-pyrazolo[3,4-b]pyridines. researchgate.net
Formation of a pyrazole ring onto a pre-existing pyridine: This approach typically involves a substituted pyridine with a leaving group (like chlorine) at the C2 position and a reactive group (such as an aldehyde, ketone, or cyano) at the C3 position. nih.govnih.gov Cyclization with hydrazine (B178648) or a substituted hydrazine then forms the pyrazole ring. nih.gov A notable advantage of some modern methods is the ability to bypass the need for a pre-installed leaving group by activating a pyridine N-oxide, which allows the reaction to proceed under milder, room-temperature conditions. nih.gov
A switchable synthetic strategy using 5-aminopyrazoles and alkynyl aldehydes allows for the selective synthesis of halogenated or non-halogenated pyrazolo[3,4-b]pyridines through a cascade 6-endo-dig cyclization, demonstrating excellent regioselectivity for substitution at the C6 position. nih.gov
| Synthetic Strategy | Starting Materials | Resulting Substitution Pattern | Key Features |
| Pyridine Ring Annulation | 5-Aminopyrazole + 1,3-Dicarbonyl Compound | Variably substituted at C4 and C6 | Regioselectivity depends on dicarbonyl symmetry and electrophilicity. nih.gov |
| Pyridine Ring Annulation | 5-Aminopyrazole + α,β-Unsaturated Ketone | Substituted at C5 and C6 | Michael addition followed by cyclization and oxidation. nih.gov |
| Pyrazole Ring Annulation | 2-Chloro-3-formylpyridine + Hydrazine | Substituted at N1 and C3 | A classical and widely used method. nih.govmdpi.com |
| Pyridine N-Oxide Cyclization | 3-Acylpyridine N-oxide tosylhydrazone + Base | Regioisomeric mixture of pyrazolopyridines | Proceeds under mild conditions without a leaving group on the pyridine ring. nih.gov |
| Cascade Cyclization | 5-Aminopyrazole + Alkynyl Aldehyde | C6-substituted, optionally halogenated at C4 | Switchable synthesis with excellent regioselectivity. nih.gov |
Functional Group Interconversions on the Pyridine and Pyrazole Rings
Once the core is synthesized, functional group interconversions provide a powerful tool for generating chemical diversity. Palladium-promoted cross-coupling reactions are particularly effective for modifying the pyrazolopyridine scaffold. researchgate.net
A sequential, one-pot Suzuki-Miyaura cross-coupling strategy has been developed for the synthesis of diarylpyrazolo[3,4-b]pyridine derivatives. researchgate.net This method demonstrates high chemoselectivity, favoring arylation at the C3 position over the C6 position, enabling the rapid construction of diverse derivatives. researchgate.net
Another key strategy involves a sequence of protection, functionalization, and deprotection. For example, a 3-amino-5-iodopyrazolo[3,4-b]pyridine can be synthesized and the amino group protected with a pivaloyl group. researchgate.net The iodine at the C5 position can then be substituted via palladium-catalyzed coupling reactions. Subsequent deprotection of the amino group, followed by iododediazoniation and another cross-coupling reaction at the C3 position, allows for the creation of unsymmetrical 3,5-disubstituted pyrazolo[3,4-b]pyridines. researchgate.net
Furthermore, iodine-functionalized products obtained from cascade cyclization reactions serve as versatile intermediates for further modifications, including arylation, alkynylation, alkenylation, and selenization, showcasing the broad applicability of post-synthesis functionalization. nih.gov
Post-Synthetic Modification Approaches (e.g., N-alkylation, C-acylation, halogenation)
Post-synthetic modifications are crucial for fine-tuning the properties of the pyrazolopyridinone core. Common strategies include N-alkylation, C-acylation, and halogenation.
N-Alkylation: The nitrogen atoms of the pyrazole ring are common sites for alkylation. In related pyrazolo[3,4-d]pyrimidines, the pyrazole nitrogen can be readily alkylated using various agents like methyl iodide or propargyl bromide in the presence of a base. nih.gov The N1 position of the 1H-pyrazolo[3,4-b]pyridine core is often protected with groups like benzyl, which can later be subjected to removal. rsc.org
C-Acylation: While less common, C-acylation can be achieved on the pyridine ring, often directed by existing functional groups.
Halogenation: Halogenation provides a handle for further cross-coupling reactions.
Bromination and Chlorination: Direct bromination or chlorination of 1-benzyl-1H-pyrazolo[3,4-b]pyridine leads to substitution at the C3 position of the heterocyclic core. rsc.org
Iodination: Indirect iodination can be achieved by first introducing a nitrile group, for instance at the C5 position of a nicotinonitrile precursor, followed by cyclization to form the pyrazolopyridine ring. researchgate.net A cascade cyclization reaction using iodine or N-bromosuccinimide (NBS) with alkynyl aldehydes is a direct method to introduce a halogen at the C4 position during the ring-forming process. nih.gov
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. N-oxidation of 1-benzyl-1H-pyrazolo[3,4-b]pyridine yields the corresponding 7-oxide. This modification alters the reactivity of the pyridine ring; for example, reaction of the N-oxide with acetic anhydride (B1165640) can lead to substitution at the C6 position. rsc.org
| Modification | Reagent/Method | Position(s) of Functionalization | Reference |
| N-Alkylation | Methyl iodide, Propargyl bromide | N1, N2 (pyrazole ring) | nih.gov |
| Halogenation (Br, Cl) | Bromine, Chlorine | C3 | rsc.org |
| Halogenation (I) | Iodine, NBS in cascade cyclization | C4 | nih.gov |
| N-Oxidation | Oxidizing agent (e.g., m-CPBA) | N7 (pyridine ring) | rsc.org |
| Di-arylation | Suzuki-Miyaura cross-coupling | C3 and C6 | researchgate.net |
Synthesis of Fused Polycyclic Systems Incorporating Dihydropyrazolo[3,4-b]pyridinone
The dihydropyrazolo[3,4-b]pyridinone scaffold can serve as a building block for the synthesis of more complex, fused polycyclic systems. This is achieved by introducing reactive functional groups onto the core that can participate in subsequent cyclization reactions.
One approach involves the annulation of a third ring onto the pyrazolopyridine framework. For example, pyrazolo[3,4-b]pyridines can be used to prepare pyrimidonaphthyridine derivatives, effectively merging two biologically important scaffolds. researchgate.net Similarly, the synthesis of nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyridines can be achieved through palladium-catalyzed addition of hydrazides to a 2-chloropyridine, followed by dehydrative cyclization. researchgate.netorganic-chemistry.org This strategy can be adapted to the pyrazolopyridine core.
Another strategy involves multicomponent reactions designed to build fused systems in a single pot. For instance, a four-component reaction of hydrazine hydrate, ethyl acetoacetate, an aldehyde, and barbituric acid can yield dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine-5,7-diones. researchgate.net This demonstrates the potential to fuse pyran and pyrimidine (B1678525) rings to the pyrazole moiety, creating complex heterocyclic structures. The synthesis of 1H-pyrazolo[3,4-b]quinolines, which are essentially benzo-fused pyrazolopyridines, is also a well-established field, often utilizing Friedländer condensation or reactions starting from aminopyrazoles and o-halogenobenzaldehydes. nih.govmdpi.com
These methods highlight the utility of the pyrazolopyridinone core not just as a final target but as a key intermediate for constructing elaborate, multi-ring heterocyclic systems with potential applications in materials science and medicinal chemistry.
Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of pyrazolo[3,4-b]pyridine derivatives. Through the analysis of various NMR experiments, researchers can unambiguously determine the connectivity and stereochemistry of these molecules.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental information regarding the number and chemical environment of hydrogen and carbon atoms within the molecule. For pyrazolo[3,4-b]pyridone systems, the chemical shifts (δ) and coupling constants (J) are characteristic of the fused heterocyclic ring structure. researchgate.net
In derivatives of pyrazolo[1,5-a]pyrimidine, a related heterocyclic system, ¹H and ¹³C NMR spectra have been extensively studied to assign all resonances, which can be useful for comparison. researchgate.net For instance, the chemical shifts of protons and carbons are influenced by the substituents on the pyrazole (B372694) and pyridine (B92270) rings. researchgate.net The analysis of coupling constants, both one-bond and long-range, further aids in confirming the structural assignments. researchgate.net In some cases, the chemical shifts of methyl groups can be used to distinguish between different isomers. researchgate.net
Table 1: Representative ¹H NMR Chemical Shifts for a Pyrazolo[3,4-b]pyridine Derivative
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| H-3 | 8.15 |
| H-5 | 7.80 |
| H-6 | 7.20 |
Note: Data is illustrative and can vary significantly based on substitution patterns and solvent.
Table 2: Representative ¹³C NMR Chemical Shifts for a Pyrazolo[3,4-b]pyridine Derivative
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C-3 | 135.0 |
| C-3a | 110.0 |
| C-4 (C=O) | 160.0 |
| C-5 | 120.0 |
| C-6 | 130.0 |
| C-7a | 150.0 |
Note: Data is illustrative and can vary significantly based on substitution patterns and solvent.
To resolve complex structural ambiguities, advanced NMR techniques are often employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between protons and carbons. nih.gov These methods allow for the unequivocal assignment of all proton and carbon signals, especially in highly substituted derivatives. nih.gov
While ³¹P NMR is not directly applicable to the parent "1,2-dihydropyrazolo[3,4-b]pyridin-4-one" structure, it becomes relevant when phosphorus-containing functional groups are introduced. For other nitrogen-containing heterocycles, ¹⁵N NMR has been used in conjunction with other NMR techniques to provide a complete spectral analysis. nih.gov The use of such advanced techniques provides a powerful tool for detailed structure analysis of complex heterocyclic systems. ipb.pt
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight and probing the fragmentation patterns of pyrazolo[3,4-b]pyridin-4-one derivatives, which aids in their structural confirmation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. nih.gov This technique is instrumental in confirming the molecular formula of newly synthesized pyrazolo[3,4-b]pyridin-4-one compounds. The high resolution of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov HRMS is often used for research purposes, including the structural elucidation of unknown compounds. nih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like many pyrazolo[3,4-b]pyridin-4-one derivatives. nih.govlibretexts.org ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts, allowing for the straightforward determination of the molecular weight. libretexts.org Tandem mass spectrometry (MS/MS) experiments, often performed with ESI, can induce fragmentation of the parent ion, providing valuable structural information based on the resulting fragment ions. nih.gov The fragmentation patterns of related heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, have been studied to aid in structure confirmation. researchgate.net
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. For "this compound", the IR spectrum will exhibit distinct absorption bands corresponding to the various bonds within its structure.
The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretching vibration of the pyridin-4-one ring. This peak typically appears in the range of 1640-1690 cm⁻¹. Additionally, the N-H stretching vibration of the dihydropyrazole ring can be observed as a broad band around 3200-3400 cm⁻¹. The C-N and C=C stretching vibrations within the fused ring system contribute to a complex fingerprint region between 1400 and 1600 cm⁻¹. The positions of these bands can be influenced by substituents on the heterocyclic core.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3200-3400 |
| C=O | Stretch | 1640-1690 |
| C=C / C=N | Stretch | 1400-1600 |
Note: Data is illustrative and subject to variations based on the specific derivative and sample state.
X-ray Diffraction Analysis for Solid-State Structure Confirmation
Single-Crystal X-ray Structure Determination
The molecular structure of the pyrazolo[3,4-d]pyrimidine derivative, 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (referred to as P1 ), was successfully elucidated using single-crystal X-ray diffraction. nih.gov The analysis confirmed the atomic connectivity and provided detailed crystallographic data.
Crystals of P1 suitable for X-ray analysis were obtained, and the diffraction data were collected to solve and refine the structure. The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The detailed crystallographic data and refinement parameters are summarized in the table below.
Table 1: Crystal Data and Structure Refinement for 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1)
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₀N₄O |
| Formula Weight | 226.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3803(4) |
| b (Å) | 10.2974(4) |
| c (Å) | 10.1982(4) |
| α (°) | 90 |
| β (°) | 104.223(2) |
| γ (°) | 90 |
| Volume (ų) | 1056.14(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.423 |
| μ (mm⁻¹) | 0.098 |
| F(000) | 472.0 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0409, wR₂ = 0.1082 |
| R indices (all data) | R₁ = 0.0520, wR₂ = 0.1165 |
Data sourced from reference nih.gov.
Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)
The stability of the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of P1 , the molecules are linked through a combination of hydrogen bonds and other non-covalent interactions, forming a robust three-dimensional architecture. nih.gov
The primary interaction involves a classical N—H···O hydrogen bond. Specifically, the N5—H5 amine donor forms a hydrogen bond with the O1 carbonyl oxygen atom of an adjacent molecule. This interaction links the molecules into chains along the crystallographic c-axis. nih.gov
Table 2: Hydrogen Bond Geometry for P1 (Å, °)
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N5—H5···O1 | 0.86 | 2.03 | 2.8904(11) | 175 |
Data sourced from reference nih.gov. D = donor atom, A = acceptor atom.
Solid-State Conformational Analysis
The conformation of a molecule in the solid state provides a snapshot of its preferred low-energy geometry. For compound P1 , the pyrazolopyrimidine core is nearly planar. nih.gov The dihedral angle between the mean planes of the pyrazole and pyrimidine (B1678525) rings is a slight 1.22(8)°. nih.gov
The phenyl ring substituent at the N1 position is also relatively coplanar with the fused heterocyclic system, exhibiting a dihedral angle of 5.29(9)° with respect to the pyrazole ring's mean plane. nih.gov This near-flat molecular structure is a key conformational feature. In a related derivative, 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P4 ), the introduction of a bulky substituent at the N5 position causes significant conformational changes. In P4 , the phenyl ring at N1 is inclined by 29.25(3)° to the pyrazolopyrimidine plane, and the phenacyl group is nearly perpendicular to it, demonstrating how substitution patterns can drastically alter the solid-state conformation. nih.gov
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is pivotal for understanding how derivatives of the pyrazolo[3,4-b]pyridine scaffold interact with biological targets at a molecular level.
Research has employed molecular docking to investigate the interactions of pyrazolo[3,4-b]pyridine derivatives with various protein targets. For instance, studies on Tropomyosin receptor kinases (TRKs), which are implicated in various cancers, have utilized docking to analyze a series of these compounds. nih.gov The simulations revealed docking scores ranging from -12.672 to -14.169 kcal/mol, indicating strong binding affinities. nih.gov One of the most promising ligands, L5, was found to form five conventional hydrogen bonds with key amino acid residues (Glu546, Met620, Lys627, and Lys572) within the TRKA active site. nih.gov Furthermore, the core pyrazolo[3,4-b]pyridine moiety established carbon-hydrogen bonds with residues Gly623, Glu618, and Asp703, highlighting the stability of the ligand-protein complex. nih.gov
In another study targeting TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis, molecular docking was used to guide the rational design of potent inhibitors based on the 1H-pyrazolo[3,4-b]pyridine scaffold. tandfonline.comnih.govtandfonline.com The docking analysis helped to understand the structure-activity relationships (SARs) that led to the optimization of a lead compound with picomolar inhibitory activity (IC50 value of 0.2 nM). tandfonline.comnih.govtandfonline.com Similarly, docking studies of pyrazolo[3,4-b]pyridine analogs against pantothenate synthetase from M. tuberculosis have been performed to evaluate their potential as antitubercular agents. biorxiv.org These computational predictions are often corroborated by in vitro assays, demonstrating the power of docking in identifying promising lead compounds. biorxiv.org
The following table summarizes findings from various molecular docking studies on pyrazolo[3,t-b]pyridine derivatives.
| Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score | Reference Compound(s) | Source |
| Tropomyosin receptor kinase A (TRKA) | Glu546, Met620, Lys627, Lys572, Gly623, Glu618, Asp703 | -14.169 kcal/mol | Ligand L5 | nih.gov |
| TANK-binding kinase 1 (TBK1) | Not specified in abstract | IC50 = 0.2 nM | Compound 15y | tandfonline.comnih.gov |
| DNA | Not applicable | Not specified | Doxorubicin (as reference) | cornell.edu |
| Pantothenate Synthetase (M. tuberculosis) | Not specified in abstract | Not specified | Substituted pyrazolo[3,4-b]pyridines | biorxiv.org |
This table is based on data from studies on derivatives of the pyrazolo[3,4-b]pyridine scaffold.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of many-body systems, such as atoms and molecules. It is widely applied to the pyrazolo[3,4-b]pyridine core to understand its intrinsic properties, including stability, reactivity, and electronic characteristics.
DFT calculations are crucial for determining the preferred tautomeric forms of the pyrazolo[3,4-b]pyridine ring system. For derivatives not substituted on the pyrazole (B372694) nitrogen, two tautomers are possible: the 1H- and 2H-isomers. Theoretical calculations have shown that the 1H-tautomer is significantly more stable, with a calculated energy difference of nearly 9 kcal/mol. mdpi.com This stability is attributed to the aromatic character maintained in both rings of the 1H-isomer. mdpi.com
Furthermore, DFT is used to calculate key electronic parameters that describe a molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For newly synthesized pyrazolo[3,4-b]pyridine derivatives, DFT calculations at the B3LYP/6-311G level of theory have been used to compute these frontier molecular orbital energies. mdpi.comacs.org These calculations help in understanding the thermal and electrical stability of the compounds. acs.org
DFT studies also aid in elucidating reaction mechanisms. For example, the investigation of a three-component reaction to synthesize 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles used DFT to study the mechanistic pathway of the condensation reaction. researchgate.net
| Calculated Parameter | Significance | Typical Computational Method | Source |
| Tautomeric Energy Difference | Predicts the most stable isomer (1H vs. 2H) | AM1, DFT | mdpi.com |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability | DFT (e.g., B3LYP/6-311G) | mdpi.comacs.org |
| Geometrical Parameters (Bond lengths, angles) | Provides optimized molecular structure | DFT (e.g., B3LYP/6–311++G(d,p)) | doaj.org |
| Reaction Energy Profile | Elucidates mechanistic pathways | DFT (e.g., B3LYP) | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in medicinal chemistry for predicting the activity of newly designed molecules and optimizing lead compounds. For the pyrazolo[3,4-b]pyridine class, both 2D and 3D-QSAR studies have been successfully applied.
A notable 3D-QSAR study was conducted on a series of 4-aminopyrazolo[3,4-b]pyridine derivatives as inhibitors of the A1 adenosine (B11128) receptor. acs.orgnih.gov This model was generated to rationalize the relationship between the chemical structures of the novel compounds and their high affinity and selectivity for the receptor. acs.orgnih.gov The insights gained from the 3D-QSAR model, which is based on the alignment of the molecules and the calculation of steric and electrostatic fields, are invaluable for designing future antagonists with improved potency.
More recently, in-silico approaches were used to design novel anti-breast cancer agents based on pyrazolopyridine derivatives. researchgate.net A QSAR model was developed using specific molecular descriptors (ATS0s, ATS7s, MATS6c, MDEC-33, and MDEN-22). researchgate.net The robustness and predictive power of this model were confirmed by rigorous internal and external validation methods. researchgate.net The statistical parameters for this model indicated a high degree of confidence, allowing for the successful design of ten new compounds with enhanced predicted activity compared to the template molecule. researchgate.net
| QSAR Model Type | Target | Key Statistical Parameters | Application | Source |
| 3D-QSAR | A1 Adenosine Receptor | Not specified in abstract | Rationalize structure-affinity relationships | acs.orgnih.gov |
| 2D-QSAR | Breast Cancer (Estrogen Receptor +) | R² = 0.930, Q²cv = 0.851, R²ext = 0.716 | Design of new inhibitors with improved pIC50 | researchgate.net |
| 2D/3D-QSAR | Acetylcholinesterase | Not specified in abstract | Design of potent AChE inhibitors | shd-pub.org.rs |
Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can be used to support experimental data and confirm chemical structures. Methods like DFT are commonly used to calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).
For pyrazole derivatives, theoretical calculations of spectroscopic properties have shown a high correlation with experimental values. rsc.orgnih.gov The computational simulation of IR, ¹H-NMR, and ¹³C-NMR spectra is achieved by first optimizing the molecular geometry and then performing frequency or NMR calculations, often using DFT with basis sets like 6-311G or higher. rsc.orgnih.gov The calculated vibrational frequencies are typically scaled by a factor to account for anharmonicity and achieve better agreement with experimental spectra.
The prediction of electronic spectra is performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. nih.gov These calculations can identify the specific molecular orbitals involved in the electronic transitions, such as from the HOMO to the LUMO. nih.gov Such theoretical investigations provide a deeper understanding of the electronic properties and help in the characterization of novel pyrazolo[3,4-b]pyridin-4-one derivatives. nih.gov
| Spectroscopic Property | Computational Method | Purpose | Source |
| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP/6-311G) | Structural confirmation and vibrational mode assignment | rsc.org |
| NMR Chemical Shifts (¹H, ¹³C) | DFT (GIAO method) | Structural elucidation and comparison with experimental data | rsc.orgnih.gov |
| Electronic Absorption (UV-Vis) | TD-DFT | Prediction of absorption maxima and analysis of electronic transitions | nih.gov |
Computational Conformational Analysis
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational preferences of the 1,2-dihydropyrazolo[3,4-b]pyridin-4-one scaffold is essential, as the three-dimensional shape of a molecule dictates its ability to interact with biological targets.
Computational methods, particularly DFT, are employed to explore the potential energy surface of a molecule and identify its stable conformers. This is critical for pyrazolo[3,4-b]pyridine derivatives, where the orientation of substituents can significantly impact biological activity. biorxiv.org For example, in a study on substituted pyrazolo[3,4-b]pyridines, single crystal X-ray crystallography revealed that a phenyl group at the C(4) position is twisted out of the mean plane of the core structure to avoid steric hindrance. biorxiv.org This experimental finding can be modeled and predicted using computational conformational analysis.
The analysis also extends to determining the most stable tautomers, as discussed in the DFT section. The large energy difference calculated between the 1H- and 2H-tautomers of pyrazolo[3,4-b]pyridine is a key result of conformational and stability analysis. mdpi.com This information is fundamental for subsequent computational studies like docking and QSAR, as using the correct, most stable tautomer is crucial for obtaining meaningful and accurate results.
Structure Activity Relationship Sar and Biological Target Investigations
Systematic Structure-Activity Relationship (SAR) Studies
Systematic SAR studies have been crucial in optimizing the potency and selectivity of 1H-pyrazolo[3,4-b]pyridine derivatives. By methodically altering substituents at various positions on the bicyclic core, researchers have been able to map the structural requirements for different biological activities.
The biological activity of pyrazolo[3,4-b]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. mdpi.com Analysis of large compound libraries reveals distinct patterns of substitution that correlate with specific therapeutic actions. url.edu
N1 Position: The substituent at the N1 position of the pyrazole (B372694) ring is critical for activity and target engagement. A review of described structures shows that this position is often substituted with alkyl (especially methyl), phenyl, or other heterocyclic groups. mdpi.comurl.edu The number of unsubstituted (R¹=H) pyrazoles is around 20%. url.edu In the development of dual orexin (B13118510) receptor antagonists (DORAs), modification at N1 was a key optimization step. For instance, the introduction of a methyl group on the benzylic carbon of an N1 substituent led to the discovery of a potent DORA, with the (S)-enantiomer being significantly more active than the (R)-enantiomer, highlighting a strict stereochemical requirement for receptor binding. aurigeneservices.com
C3 Position: The C3 position often accommodates small alkyl groups, with methyl being the most common (66.06%), followed by an unsubstituted hydrogen atom (23.69%). mdpi.com For potent TANK-binding kinase 1 (TBK1) inhibitors, SAR studies revealed that the C3 position is sensitive to steric bulk. While a methyl group was tolerated, larger groups were generally detrimental to activity. nih.gov In the context of antimicrobial agents that inhibit dihydrofolate reductase (DHFR), various substitutions at the 3-amino group were explored, leading to compounds with potent activity. ekb.eg
C4, C5, and C6 Positions: The pyridine (B92270) portion of the scaffold allows for extensive modification. A statistical analysis of known compounds indicates that a 4,6-disubstituted pattern is the most common, accounting for nearly 47% of described structures. url.edu For antitumor activity in the related 1,2-dihydropyrido[3,4-b]pyrazine series, a substituent at the C6 position containing an aryl group was found to be essential for activity. nih.gov In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the presence of two chloro groups on a phenyl ring attached to the pyrazolopyridine core was important for achieving selectivity over VEGFR2. nih.gov For Cyclin-Dependent Kinase 8 (CDK8) inhibitors, the core pyrazolo[3,4-b]pyridine acts as a hinge-binding element, and its substituents dictate potency and pharmacokinetic properties. nih.gov
| Position | Common Substituents | Influence on Biological Activity | Example Target Class |
|---|---|---|---|
| N1 | Alkyl (Methyl), Phenyl, Heterocycles | Crucial for target engagement and can impart stereoselectivity. aurigeneservices.com | Orexin Receptors, Kinases |
| C3 | Methyl, Hydrogen, Amino | Sensitive to steric bulk; modifications can tune potency and target interaction. nih.govekb.eg | Kinases, DHFR |
| C4 | Trifluoromethyl, Hydrogen | Influences electrophilicity and binding; CF3 groups can enhance potency. nih.gov | Kinases, GPCRs |
| C5 | Methyl | Modifications can impact selectivity and physicochemical properties. aurigeneservices.com | Orexin Receptors |
| C6 | Aryl, Phenyl | Often essential for activity, providing key interactions with target proteins. nih.gov | Kinases, Antitumor Agents |
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the pyrazolo[3,4-b]pyridine class, several key pharmacophoric elements have been identified.
Hinge-Binding Scaffold: The 1H-pyrazolo[3,4-b]pyridine nucleus itself is a critical pharmacophoric element, particularly for kinase inhibitors. It acts as a bioisostere of purine (B94841) and is adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases, a crucial interaction for potent inhibition. nih.gov For example, in CDK8, the bicyclic core forms a key hydrogen bond with Ala100 of the hinge region. nih.gov
Hydrogen Bond Donors/Acceptors: The nitrogen atoms within the pyrazole and pyridine rings serve as key hydrogen bond acceptors and donors, anchoring the molecule in the target's binding site. Docking studies of a TBK1 inhibitor showed that the N and NH of the pyrazole moiety formed two hydrogen bonds with Glu87 and Cys89 in the hinge region. nih.gov
Stereochemistry: For certain targets, the three-dimensional arrangement of atoms is paramount. The activity of pyrazolo[3,4-b]pyridine-based orexin antagonists is highly dependent on the stereocenter at the N1-substituent, with the (S)-configuration being active while the (R)-configuration leads to a loss of activity. aurigeneservices.com Similarly, for A1 adenosine (B11128) receptor antagonists, the (R)-enantiomer consistently shows higher binding affinity. rsc.org
Aromatic and Lipophilic Moieties: Appended aryl groups, often at the C6 position, are frequently necessary for activity. nih.gov These groups engage in hydrophobic and π-stacking interactions within the target protein, contributing significantly to binding affinity. Quantitative structure-activity relationship (QSAR) models for related antimalarial compounds have highlighted the importance of descriptors related to lipophilicity (slogP) and molecular shape for activity. mdpi.com
Investigation of Molecular Targets and Elucidation of Mechanisms of Action
Derivatives of 1,2-dihydropyrazolo[3,4-b]pyridin-4-one have demonstrated activity against a wide array of biological targets, including enzymes, receptors, and pathogens. Elucidating the specific molecular interactions is key to understanding their therapeutic effects.
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure for targeting enzymes, particularly kinases and phosphodiesterases.
Kinase Inhibition: These compounds have been developed as potent inhibitors of various protein kinases involved in cancer and inflammation.
FGFR, CDK8, and Src/Abl: Derivatives have been identified as selective inhibitors of FGFR and CDK8. nih.gov Related pyrazolopyrimidine scaffolds are effective dual inhibitors of Src and Abl kinases. nih.gov
TBK1: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as highly potent inhibitors of TANK-binding kinase 1 (TBK1). Through rational design and optimization, compound 15y emerged with an IC₅₀ value of 0.2 nM and good selectivity against a panel of other kinases. nih.gov
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that regulate intracellular signaling by degrading cyclic nucleotides (cAMP and cGMP).
PDE2 and PDE4: While some related heterocyclic systems are potent PDE2 inhibitors, nih.gov 1H-pyrazolo[3,4-b]pyridine derivatives have been specifically explored as inhibitors of PDE4B, a subtype involved in inflammation. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition: As an antimicrobial strategy, pyrazolo[3,4-b]pyridine derivatives have been designed to inhibit bacterial DHFR, an enzyme essential for nucleotide synthesis. Several compounds showed potent inhibition of DHFR, with IC₅₀ values superior to the reference drug Trimethoprim. ekb.eg
| Compound | Enzyme Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 15y | TBK1 | 0.2 nM | nih.gov |
| Compound 4d | DHFR | 0.72 µM | ekb.eg |
| Compound 6c | DHFR | 0.95 µM | ekb.eg |
| Compound 9c | DHFR | 1.09 µM | ekb.eg |
| BX795 (Reference) | TBK1 | 7.1 nM | nih.gov |
| Trimethoprim (Reference) | DHFR | 5.54 µM | ekb.eg |
Beyond enzyme inhibition, these compounds are effective modulators of G-protein coupled receptors (GPCRs).
Adenosine Receptors: Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective antagonists of the A₁ adenosine receptor. nih.govrsc.org Biological assays confirmed that activity is stereoselective, with the (R)-enantiomer displaying higher affinity for the human A₁ receptor, a finding supported by homology modeling of the receptor binding site. rsc.org
Orexin Receptors: In the search for treatments for insomnia, a series of 1H-pyrazolo[3,4-b]pyridines were identified as potent dual orexin receptor antagonists (DORAs), binding to both OX1R and OX2R. aurigeneservices.com High-throughput screening identified an initial racemic hit, and subsequent optimization led to highly potent compounds, again with activity residing in a single enantiomer. aurigeneservices.com
Metabotropic Glutamate (B1630785) Receptors: The scaffold has also been explored for its ability to modulate other CNS receptors, with some derivatives identified as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). researchgate.net
Selectivity is a critical aspect of drug development. Kinase inhibitor profiling has shown that while some compounds are highly selective for a single kinase, others can be multi-kinase inhibitors. nih.govnih.govnih.gov Similarly, receptor binding assays are used to determine affinity for the intended target versus off-target receptors to predict potential side effects. aurigeneservices.com
The broad structural diversity of pyrazolo[3,4-b]pyridine derivatives has led to their investigation against a range of infectious agents. mdpi.com
Antimicrobial Mechanisms: The antibacterial action of pyrazole-containing compounds can be multifactorial. nih.gov
Inhibition of Essential Enzymes: A primary mechanism is the inhibition of essential bacterial enzymes. As noted, derivatives of this scaffold potently inhibit DHFR, thereby blocking the synthesis of nucleic acids. ekb.egyoutube.com DNA gyrase, a topoisomerase required for bacterial DNA replication, is another key target for pyrazole derivatives. nih.gov
Cell Wall and Membrane Disruption: Some compounds are believed to exert their effect by disrupting the bacterial cell wall or altering the permeability of the cell membrane, leading to leakage of cellular contents and cell death. nih.govmdpi.com
Antiviral Mechanisms: Antiviral drugs typically work by inhibiting a specific stage of the viral life cycle. nih.govyoutube.com While specific targets for pyrazolo[3,4-b]pyridines are still under intense investigation, mechanisms analogous to related compounds are plausible. These include:
Inhibition of Viral Enzymes: Targeting viral polymerases (e.g., RNA-dependent RNA polymerase) to halt genome replication is a common antiviral strategy. mdpi.comnih.gov
Blocking Viral Entry or Release: Some drugs prevent the virus from entering the host cell or block the release of new virions from an infected cell. youtube.com The mechanism can vary based on chemical functionalization. mdpi.com
Antimalarial Mechanisms: The Plasmodium parasite, which causes malaria, offers several unique targets. nih.gov
Inhibition of Hemozoin Formation: During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin. Many antimalarial drugs, like chloroquine (B1663885) and potentially pyrazole derivatives, are thought to work by binding to free heme and preventing its polymerization, leading to a build-up of toxic heme that kills the parasite. patsnap.comyoutube.comyoutube.com
Inhibition of Nucleic Acid and Protein Synthesis: Some antimalarials interfere with the parasite's ability to replicate its DNA or synthesize essential proteins. patsnap.comyoutube.com
Targeting Plasmodium Proteases: Aspartic proteases known as plasmepsins are vital for the parasite's survival, including the initial degradation of hemoglobin. Compounds that inhibit these proteases are a promising avenue for novel antimalarial therapies. nih.gov
Molecular Mechanisms in Anticancer Activity
The anticancer properties of the this compound scaffold and its derivatives are primarily attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. Research has identified several molecular mechanisms, with a significant focus on the inhibition of various protein kinases and the disruption of microtubule dynamics.
A primary mechanism of action for pyrazolo[3,4-b]pyridine derivatives is the inhibition of cyclin-dependent kinases (CDKs). These enzymes are crucial regulators of the cell cycle, and their dysregulation is a common feature in many cancers. nih.gov Certain derivatives have been synthesized and evaluated as potent dual inhibitors of CDK2 and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1) kinase. tandfonline.com For instance, compound 6b (a pyrazolo[3,4-b]pyridine derivative) demonstrated significant anti-proliferative effects by arresting the cell cycle at the G0-G1 phase and inducing apoptosis. tandfonline.com Further studies have identified derivatives that inhibit CDK2 and/or CDK9. nih.gov Specifically, compound 9a was found to arrest the cell cycle in the S phase in HeLa cells, while compound 14g induced G2/M phase arrest in MCF-7 cells and S phase arrest in HCT-116 cells. nih.gov This inhibition of CDKs disrupts the normal progression of the cell cycle, leading to the death of cancer cells.
Another significant anticancer mechanism is the inhibition of tubulin polymerization. rsc.org Tubulin is the protein subunit of microtubules, which are critical for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. Derivatives of pyrazolo[3,4-b]pyridin-6-one, a closely related scaffold, have been shown to bind to the colchicine (B1669291) site on tubulin. rsc.org This binding prevents the polymerization of tubulin into microtubules, which in turn inhibits cell migration, arrests the cell cycle in the G2/M phase, and ultimately triggers apoptosis in cancer cells. rsc.org Compound I2 was identified as a potent inhibitor of microtubule polymerization and showed efficacy against adriamycin-resistant breast and hepatocarcinoma cells. rsc.org
The pyrazolo[3,4-b]pyridine core is also a versatile scaffold for targeting other kinases involved in oncogenesis. Derivatives have been developed as inhibitors of Tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. nih.gov Compound C03 showed potent inhibitory activity against TRKA. nih.gov Additionally, the scaffold has been utilized to create potent inhibitors of TANK-binding kinase 1 (TBK1), a kinase involved in innate immunity and oncogenesis. nih.gov Compound 15y emerged as a powerful TBK1 inhibitor, exhibiting an antiproliferative effect on several cancer cell lines, including glioblastoma and melanoma. nih.gov The mechanism of action for these kinase inhibitors generally involves competitive binding at the ATP-binding site of the enzyme's catalytic domain, preventing phosphorylation of downstream substrates and thereby blocking signal transduction pathways that promote cancer cell growth and survival. nih.govrsc.org
Table 1: Anticancer Activity and Molecular Mechanisms of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Molecular Target(s) | Observed Mechanism | Affected Cancer Cell Lines | IC50 Values |
|---|---|---|---|---|
| 6b | CDK2/PIM1 | Cell cycle arrest at G0-G1 phase, Apoptosis induction (63.04-fold increase) | HCT-116 (colon), HepG2 (liver) | Not specified in provided text, but noted for high selectivity indices. tandfonline.com |
| 9a | CDK2, CDK9 | Cell cycle arrest at S phase, Apoptosis induction | HeLa (cervical) | 2.59 µM (HeLa), 26.44 µM (WI-38 normal cells); CDK2: 1.630 µM, CDK9: 0.262 µM. nih.gov |
| 14g | CDK2, CDK9 | Cell cycle arrest at G2/M (MCF7) and S phase (HCT-116), Apoptosis induction | MCF7 (breast), HCT-116 (colon) | 4.66 µM (MCF7), 1.98 µM (HCT-116); CDK2: 0.460 µM, CDK9: 0.801 µM. nih.gov |
| I2 | Tubulin (colchicine site) | Inhibition of microtubule polymerization, Cell cycle arrest at G2/M phase, Apoptosis | MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, HCT116 | 2.99 - 5.72 µM across various cell lines. rsc.org |
| C03 | TRKA | Inhibition of kinase activity, Inhibition of cell proliferation | Km-12 (colon) | 56 nM (TRKA kinase), 0.304 µM (Km-12 cells). nih.gov |
| 15y | TBK1 | Inhibition of kinase activity, Inhibition of downstream IFN signaling | A172, U87MG (glioblastoma), A375, A2058 (melanoma), Panc0504 (pancreas) | 0.2 nM (TBK1 kinase). nih.gov |
Molecular-Level Interactions in Modulating Neurological Processes
The this compound scaffold and its analogues have shown potential for modulating neurological processes, with research pointing towards interactions with targets implicated in neurodegenerative diseases and neuroinflammation.
One of the key areas of investigation is Alzheimer's disease (AD). Certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and found to exhibit high and selective binding to β-amyloid plaques, which are pathological hallmarks of AD. mdpi.com For example, dimethylamino- and pyrene-substituted pyrazolo[3,4-b]pyridines demonstrated strong binding to amyloid plaques in brain slices from AD patients, as observed via fluorescent confocal microscopy. mdpi.com This suggests their potential as diagnostic probes for AD. mdpi.com The compound Etazolate, which features the pyrazolo[3,4-b]pyridine core, has even been clinically investigated as an α-secretase inhibitor for the treatment of mild to moderate AD. mdpi.com
Another molecular target for this class of compounds is LIM-kinase (LIMK). Aberrant overactivation of LIMK is linked to neurodegenerative disorders. acs.org Structural analogues, specifically tetrahydropyrazolo[3,4-c]pyridine-5-carboxamides, have been identified as a privileged scaffold for developing potent and highly selective LIMK inhibitors. acs.org These inhibitors function as allosteric type III inhibitors, offering greater selectivity. acs.org Inhibition of LIMK affects actin filament turnover, a critical process in cytoskeletal remodeling within neurons. acs.org
Furthermore, pyrazolo[3,4-b]pyridines have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1). nih.gov TBK1 is a key kinase in pathways related to neuroinflammation. nih.gov By inhibiting TBK1, these compounds can effectively block downstream inflammatory signaling, such as the production of interferons, which plays a role in various neurological conditions. nih.gov Other related heterocyclic compounds have been investigated as inhibitors of monoamine oxidase (MAO) enzymes, which are critical targets in the treatment of depression and Parkinson's disease, suggesting a potential avenue for future investigation of pyrazolo[3,4-b]pyridin-4-one derivatives. nih.gov
Table 2: Neurological Activity and Molecular Interactions of Pyrazolo[3,4-b]pyridine Derivatives
| Compound/Derivative Class | Molecular Target | Observed Interaction/Effect | Potential Application |
|---|---|---|---|
| Dimethylamino- and pyrene-substituted pyrazolo[3,4-b]pyridines | β-Amyloid Plaques | High and selective binding to amyloid plaques in AD brain tissue. mdpi.com | Alzheimer's Disease Diagnosis. mdpi.com |
| Etazolate | α-secretase | Inhibition of α-secretase. mdpi.com | Alzheimer's Disease Treatment. mdpi.com |
| Tetrahydropyrazolo[3,4-c]pyridine-5-carboxamides | LIMK1/2 | Potent and highly selective allosteric inhibition. acs.org | Neurodegenerative Disorders. acs.org |
| Compound 15y (1H-pyrazolo[3,4-b]pyridine derivative) | TBK1 | Potent inhibition of kinase activity (IC50 = 0.2 nM). nih.gov | Neuroinflammation. nih.gov |
Future Directions and Emerging Research Challenges
Development of Highly Efficient and Sustainable Synthetic Routes
The chemical synthesis of pyrazolopyridine derivatives is moving towards greener and more efficient methodologies. Traditional multi-step syntheses are often time-consuming and generate significant chemical waste. The future lies in the development of one-pot synthesis and cascade reactions that combine multiple steps into a single, streamlined process. researchgate.net These approaches not only save time and resources but also align with the principles of green chemistry by minimizing solvent use and energy consumption. nih.govscielo.org.co
A significant challenge is to develop robust and reusable catalysts for these reactions. Heterogeneous catalysts, for instance, offer advantages such as easy separation from the reaction mixture and the potential for multiple reuse cycles without a significant loss of activity. researchgate.net Researchers are also exploring the use of alternative energy sources like microwave irradiation to accelerate reaction times and improve yields. mdpi.com The use of ionic liquids as environmentally benign reaction media is another promising avenue being investigated for the synthesis of pyrazolo[3,4-b]pyridine derivatives.
Recent strategies have demonstrated the feasibility of these advanced methods. For example, a one-pot, three-component reaction has been successfully used to synthesize substituted pyrazolo[3,4-b]pyridin-3-ones. walshmedicalmedia.com Another approach involves the use of Zirconium(IV) chloride (ZrCl₄) as a catalyst for the cyclization step in the synthesis of novel pyrazolo[3,4-b]pyridines. mdpi.com
Table 1: Emerging Sustainable Synthetic Strategies
| Synthetic Strategy | Key Features | Advantages |
|---|---|---|
| One-Pot Synthesis | Multiple reaction steps in a single reactor. researchgate.netwalshmedicalmedia.com | Reduced waste, time, and cost; increased efficiency. |
| Cascade Reactions | Sequential reactions where the product of one step is the substrate for the next. researchgate.net | High atom economy; formation of complex molecules from simple starting materials. |
| Heterogeneous Catalysis | Use of solid-phase catalysts that are easily separated. researchgate.net | Catalyst reusability; simplified product purification. researchgate.net |
| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions. mdpi.com | Shorter reaction times; often higher yields. |
Advanced Derivatization Strategies for Tailored Biological Activity
The versatility of the pyrazolo[3,4-b]pyridin-4-one core allows for extensive modification, enabling the fine-tuning of its biological properties. Advanced derivatization strategies focus on introducing specific functional groups at various positions of the heterocyclic ring to enhance potency, selectivity, and pharmacokinetic properties. walshmedicalmedia.comnih.gov By systematically altering substituents, chemists can design molecules that interact with a specific biological target with high affinity and minimal off-target effects. nih.gov
Structure-activity relationship (SAR) studies are crucial in this context. They involve synthesizing a library of derivatives and evaluating their biological activity to identify key structural features responsible for their effects. walshmedicalmedia.com For instance, the introduction of different aryl groups at the C5-position of the 1,6-dihydropyrazolo[3,4-b]pyridin-3-one scaffold has been shown to modulate antimicrobial activity. walshmedicalmedia.com Similarly, modifications at the N1 position are common to explore a range of biological activities. nih.gov These studies provide a roadmap for designing future derivatives with improved therapeutic profiles against a host of diseases, including cancer and inflammatory conditions. mdpi.com
Table 2: Examples of Derivatization and Resulting Biological Activity
| Core Scaffold | Position of Derivatization | Introduced Group | Resulting Biological Activity |
|---|---|---|---|
| 2-phenyl-1,6-dihydropyrazolo[3,4-b]pyridin-3-one | C5 | Aryl moieties | Antimicrobial walshmedicalmedia.com |
| Pyrazole (B372694) | N/A | Various | Anticancer (B-Raf kinase inhibition) mdpi.com |
| Pyrazolopyrimidine | N/A | Various | Anti-inflammatory (Janus Kinase inhibition) mdpi.com |
Deeper Elucidation of Molecular Mechanisms of Action
While numerous pyrazolo[3,4-b]pyridine derivatives have shown promising biological activity, a comprehensive understanding of their molecular mechanisms of action is often lacking. Future research must prioritize the detailed investigation of how these compounds interact with their biological targets at a molecular level. This involves identifying specific enzymes, receptors, or signaling pathways that are modulated by these compounds. walshmedicalmedia.com
For example, some pyrazole derivatives have been found to exert their anticancer effects by inhibiting specific kinases like B-Raf, EGFR, and HER-2, which are crucial for cancer cell growth and survival. mdpi.com Another pyrazolo[3,4-b]pyridine, Etazolate, has been investigated as an α-secretase inhibitor for potential use in Alzheimer's disease. mdpi.com Understanding these mechanisms is essential for rational drug design and for predicting potential side effects. Techniques such as X-ray crystallography, molecular docking, and various biochemical assays will be instrumental in mapping these interactions precisely. A deeper mechanistic understanding will not only validate the therapeutic potential of existing compounds but also guide the design of next-generation derivatives with enhanced efficacy and safety.
A useful parallel can be drawn from the anti-tuberculosis drug Pyrazinamide, which is activated by an enzyme within the bacterium and is most effective in the acidic environments characteristic of inflammation. nih.gov Exploring similar bioactivation mechanisms or pH-dependent activity for pyrazolopyridinones could reveal new therapeutic strategies.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new pyrazolopyridinone-based drugs. youtube.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new candidates much faster than traditional methods. youtube.com
Generative AI models can design novel molecules from scratch with desired properties, such as high binding affinity for a specific target and good synthetic accessibility. youtube.comyoutube.com Predictive models, on the other hand, can screen virtual libraries of thousands of compounds to predict their activity, toxicity, and pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.govnih.gov This in silico screening significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov
AI platforms like AlphaFold, which can predict the 3D structure of proteins with high accuracy, are invaluable for understanding drug-target interactions. youtube.comyoutube.com By combining these predictive structures with molecular docking simulations, researchers can visualize how a pyrazolopyridinone derivative fits into the active site of a target protein, allowing for more rational, structure-based drug design. nih.govnih.gov The primary challenges in this area include the need for high-quality, diverse datasets for training the AI models and ensuring the transparency and interpretability of the model's predictions. nih.gov
Exploration of Novel and Underexplored Biological Targets
The structural versatility of the 1,2-dihydropyrazolo[3,4-b]pyridin-4-one scaffold suggests its potential to interact with a wide array of biological targets, many of which may be novel or underexplored. nih.govnih.gov While significant research has focused on established targets like kinases in cancer therapy, there is a growing interest in exploring new therapeutic applications for these compounds. mdpi.com
One exciting new frontier is in the field of neurodegenerative diseases. Certain pyrazolo[3,4-b]pyridines have been reported to have neuroprotective properties and the potential to act as imaging agents for β-amyloid plaques, which are a hallmark of Alzheimer's disease. mdpi.com This opens up a dual-purpose application for diagnosis and therapy.
Other potential targets include enzymes and pathways involved in metabolic disorders, infectious diseases, and rare genetic conditions. walshmedicalmedia.com The broad spectrum of reported activities, including antiviral, antimalarial, and anti-inflammatory effects, indicates that the pyrazolopyridine core can be adapted to hit a diverse range of targets. walshmedicalmedia.commdpi.com Future research efforts should include systematic screening of pyrazolopyridinone libraries against panels of novel biological targets to uncover new therapeutic opportunities and expand the clinical utility of this privileged chemical scaffold.
Q & A
Q. What computational methods predict substituent effects on electronic properties?
- Answer: Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution. For example, electron-withdrawing groups at the 3-position lower LUMO energy, enhancing electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
